REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7][N:8]2[CH2:13][CH2:12][CH:11]([C:14]3[CH:36]=[CH:35][C:17]([C:18]([NH:20][C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[NH:27]C(=O)OC(C)(C)C)=[O:19])=[CH:16][CH:15]=3)[CH2:10][CH2:9]2)[C:4]([CH3:37])=[N:3]1.O.Cl.[OH-].[Na+]>CO>[NH2:27][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[NH:20][C:18](=[O:19])[C:17]1[CH:35]=[CH:36][C:14]([CH:11]2[CH2:10][CH2:9][N:8]([CH2:7][C:5]3[C:4]([CH3:37])=[N:3][N:2]([CH3:1])[CH:6]=3)[CH2:13][CH2:12]2)=[CH:15][CH:16]=1 |f:3.4|
|
Name
|
tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate
|
Quantity
|
92.3 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1)CN1CCC(CC1)C1=CC=C(C(=O)NC2=C(C=CC=C2)NC(OC(C)(C)C)=O)C=C1)C
|
Name
|
|
Quantity
|
141 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
754 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 20° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0-5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at below 20° C. until a pH of 12-14
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
before cooling to 20° C. over about 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with aqueous methanol
|
Type
|
CUSTOM
|
Details
|
before being dried in vacuo at 45° C. to constant weight
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)NC(C1=CC=C(C=C1)C1CCN(CC1)CC=1C(=NN(C1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.3 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |